Home > Products > Screening Compounds P136240 > 5-Acetyl-2-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
5-Acetyl-2-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile -

5-Acetyl-2-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Catalog Number: EVT-5282838
CAS Number:
Molecular Formula: C25H23BrN2O2S
Molecular Weight: 495.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydropyridines and tetrahydropyridines are heterocyclic organic compounds known for their various biological activities, including hepatoprotective (protecting the liver from damage) and anti-inflammatory effects [, , , ]. They are often synthesized as potential drug candidates for treating liver diseases and inflammatory conditions.

Synthesis Analysis

The synthesis of dihydropyridines and tetrahydropyridines is generally achieved through multi-step reactions involving cyanothioacetamide, carbonyl compounds, and active methylene compounds like Meldrum’s acid, ethyl cyanoacetate, or β-keto esters []. The intermediate products often undergo S-alkylation to yield the final compounds.

Molecular Structure Analysis

These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bonds (dihydropyridines) or one double bond (tetrahydropyridines) []. The presence of various substituents on the ring significantly influences their biological activities.

Applications
  • Hepatoprotective agents: These compounds have shown promising results in preclinical studies for protecting the liver from damage induced by toxins like tetrachloromethane and paracetamol [, ].
  • Anti-inflammatory agents: Some dihydropyridines have demonstrated significant anti-inflammatory activity in animal models, suggesting their potential use in treating inflammatory conditions [].

(Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate)

  • Compound Description: This compound demonstrated significant hepatoprotective effects in a rat model of tetrachloromethane-induced acute hepatitis. It was identified as a potential candidate for further preclinical studies due to its ability to significantly reduce blood levels of total bilirubin, alanine aminotransferases, aspartate aminotransferases, thymol turbidity, and alkaline phosphatase compared to the control group. []
  • Relevance: This compound and 5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile belong to the 1,4-dihydropyridine class of compounds, sharing the core dihydropyridine ring system. [] They differ in the substituents attached to this core structure, with variations in the aromatic rings and side chains.

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino) benzoate (MAR-040)

  • Compound Description: This 1,4-dihydropyridine derivative displayed potent anti-inflammatory activity in a formalin-induced paw edema model in rats. It exhibited superior efficacy compared to reference drugs like indomethacin, sodium diclofenac, meloxicam, and sodium metamizole. []
  • Relevance: This compound shares the 1,4-dihydropyridine core structure with 5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile. [] Similarities extend to the presence of a cyano group at the 5-position and a thioether linker at the 2-position of the dihydropyridine ring.

Ethyl 4-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino] benzoate (MAR-037)

  • Compound Description: This 1,4-dihydropyridine derivative exhibited substantial anti-inflammatory activity in a formalin-induced paw edema rat model, demonstrating superior efficacy compared to various reference anti-inflammatory drugs. []
  • Relevance: Similar to the target compound, MAR-037 belongs to the 1,4-dihydropyridine class, sharing the core dihydropyridine ring structure. [] They both possess a cyano group and a thioether linker attached to the dihydropyridine ring, though the positions and specific substituents on these groups vary.

Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (MAR-014)

  • Compound Description: In a study evaluating anti-inflammatory activity, this 1,4-dihydropyridine derivative showed greater efficacy in reducing formalin-induced paw edema in rats compared to established anti-inflammatory drugs. []
  • Relevance: Both this compound and 5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile share the core structure of 1,4-dihydropyridines. [] Structural similarities include a cyano group at the 5-position and a thioether substituent at the 2-position of the dihydropyridine ring.

Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (MAR-033)

  • Compound Description: This compound, a 1,4-dihydropyridine derivative, demonstrated notable anti-inflammatory properties in a formalin-induced paw edema model, showing superior effectiveness compared to standard anti-inflammatory medications. []
  • Relevance: It belongs to the same 1,4-dihydropyridine class as 5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile, indicating a shared dihydropyridine core structure. [] Similarities include a cyano substituent and a thioether group linked to the dihydropyridine ring, although the positions and specific groups attached to these moieties differ.

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (AS-262)

  • Compound Description: This sulfur-containing dihydropyridine derivative exhibited significant analgesic activity in the hot plate test, demonstrating greater potency than the reference drug, metamizole sodium. []
  • Relevance: AS-262 and 5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile both belong to the class of sulfur-containing dihydropyridines. [] They share the 1,4-dihydropyridine core with a cyano group at the 5-position and a thioether substituent at the 2-position.

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (D02-138)

  • Compound Description: This compound, a sulfur-containing dihydropyridine, showed substantial analgesic activity in the hot plate test, demonstrating a greater potency compared to metamizole sodium. []
  • Relevance: Both D02-138 and 5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile belong to the class of sulfur-containing dihydropyridines. [] They share the common 1,4-dihydropyridine structure and possess similar substitutions, including a cyano group and a thioether group linked to the dihydropyridine ring.

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide (CV046)

  • Compound Description: In a study on rats with combined paracetamol-alcoholic liver injury, CV046 demonstrated significant hepatoprotective and detoxifying activity. Treatment with CV046 resulted in a substantial reduction in total bilirubin levels compared to the control group. []
  • Relevance: While CV046 does not share the core dihydropyridine structure with 5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile, it is grouped as a "partially hydrogenated pyridine" or "cyanothioacetamide derivative" in the research. [] This categorization suggests a shared origin in synthetic pathways and potential similarities in their pharmacological profiles.

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide (CV047)

  • Compound Description: This compound, classified as a partially hydrogenated pyridine, exhibited notable hepatoprotective properties in a rat model of combined paracetamol-alcoholic liver injury, significantly reducing total bilirubin levels. []
  • Relevance: Although CV047 does not share the core dihydropyridine structure with 5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile, it falls under the "partially hydrogenated pyridines" or "cyanothioacetamide derivatives" category discussed in the research. [] This classification suggests a common synthetic origin and potentially similar pharmacological activities.
  • Compound Description: This benzopyranopyrrole compound acts as a potent, selective, and competitive antagonist at dopamine D3 receptors. [] It exhibits high affinity for cloned human D3 receptors and demonstrates a significantly lower affinity for D2 receptors and other receptors.
  • Relevance: Although S33084 doesn't share the dihydropyridine core with 5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile, the paper discusses it in the context of exploring the functional significance of D3 versus D2 receptors. [] This context suggests a potential shared research interest in compounds targeting these receptors, despite their structural differences.

Properties

Product Name

5-Acetyl-2-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

IUPAC Name

5-acetyl-2-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Molecular Formula

C25H23BrN2O2S

Molecular Weight

495.4 g/mol

InChI

InChI=1S/C25H23BrN2O2S/c1-4-17-8-10-18(11-9-17)24-21(13-27)25(28-15(2)23(24)16(3)29)31-14-22(30)19-6-5-7-20(26)12-19/h5-12,24,28H,4,14H2,1-3H3

InChI Key

NFVJLQQDFWCEBQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)C3=CC(=CC=C3)Br)C#N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)C3=CC(=CC=C3)Br)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.